2-{[4-(2-{4'-Tert-butyl-[1,1'-biphenyl]-4-yl}-2-({2',4',6'-trimethyl-[1,1'-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid
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Overview
Description
2-{[4-(2-{4’-Tert-butyl-[1,1’-biphenyl]-4-yl}-2-({2’,4’,6’-trimethyl-[1,1’-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid is a complex organic compound characterized by its unique biphenyl structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-{4’-Tert-butyl-[1,1’-biphenyl]-4-yl}-2-({2’,4’,6’-trimethyl-[1,1’-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid typically involves multiple steps, starting with the preparation of the biphenyl intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The biphenyl structure can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl or sulfonic acid groups, leading to the formation of alcohols or sulfonates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or sulfonates.
Scientific Research Applications
2-{[4-(2-{4’-Tert-butyl-[1,1’-biphenyl]-4-yl}-2-({2’,4’,6’-trimethyl-[1,1’-biphenyl]-4-yl}carbamoyl)ethyl)phenyl]formamido}ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl structure allows it to fit into binding sites, while the functional groups can form hydrogen bonds or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Properties
Molecular Formula |
C43H46N2O5S |
---|---|
Molecular Weight |
702.9 g/mol |
IUPAC Name |
2-[[4-[2-[4-(4-tert-butylphenyl)phenyl]-3-oxo-3-[4-(2,4,6-trimethylphenyl)anilino]propyl]benzoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C43H46N2O5S/c1-28-25-29(2)40(30(3)26-28)35-17-21-38(22-18-35)45-42(47)39(27-31-7-9-36(10-8-31)41(46)44-23-24-51(48,49)50)34-13-11-32(12-14-34)33-15-19-37(20-16-33)43(4,5)6/h7-22,25-26,39H,23-24,27H2,1-6H3,(H,44,46)(H,45,47)(H,48,49,50) |
InChI Key |
HKJMCBYPVCGZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)NC(=O)C(CC3=CC=C(C=C3)C(=O)NCCS(=O)(=O)O)C4=CC=C(C=C4)C5=CC=C(C=C5)C(C)(C)C)C |
Origin of Product |
United States |
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